N-Trityl-2,3-dibromomaleimide N-Trityl-2,3-dibromomaleimide
Brand Name: Vulcanchem
CAS No.: 160989-35-5
VCID: VC0060704
InChI: InChI=1S/C23H15Br2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Br)Br
Molecular Formula: C23H15Br2NO2
Molecular Weight: 497.186

N-Trityl-2,3-dibromomaleimide

CAS No.: 160989-35-5

Cat. No.: VC0060704

Molecular Formula: C23H15Br2NO2

Molecular Weight: 497.186

* For research use only. Not for human or veterinary use.

N-Trityl-2,3-dibromomaleimide - 160989-35-5

Specification

CAS No. 160989-35-5
Molecular Formula C23H15Br2NO2
Molecular Weight 497.186
IUPAC Name 3,4-dibromo-1-tritylpyrrole-2,5-dione
Standard InChI InChI=1S/C23H15Br2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Standard InChI Key FGDKRGOBBHAODC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Br)Br

Introduction

Chemical Structure and Basic Properties

N-Trityl-2,3-dibromomaleimide is characterized by its unique structure consisting of a dibromomaleimide core with a trityl (triphenylmethyl) group attached to the nitrogen atom. This arrangement confers distinctive chemical properties that make it valuable for selective modifications in biochemical applications.

Molecular Characteristics

The compound has the molecular formula C₂₃H₁₅Br₂NO₂ with a molecular weight of 497.18 g/mol . Its structure includes three phenyl rings from the trityl group attached to the nitrogen of the maleimide ring, with two bromine atoms at positions 2 and 3 of the maleimide core .

Physical Properties

The physical properties of N-Trityl-2,3-dibromomaleimide have been determined through both experimental and computational methods, as summarized in Table 1.

Table 1: Physical and Chemical Properties of N-Trityl-2,3-dibromomaleimide

PropertyValueMethod of Determination
Boiling Point551.1±50.0 °CPredicted
Density1.679±0.06 g/cm³Predicted
pKa-6.58±0.60Predicted
AppearanceWhite solidExperimental
SolubilitySoluble in organic solventsExperimental
Storage ConditionSealed, dry, room temperatureRecommended

Data compiled from ChemicalBook database

Synthesis Methods

Characterization

The compound can be characterized using various analytical techniques:

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) shows characteristic signals for the trityl group aromatic protons at δ 7.31–7.29 (d) and 7.22–7.09 (m) ppm. ¹³C NMR (CDCl₃, 101 MHz) displays signals at δ 163.7 (CO), 141.7 (CBr), 130.2 (CAr), 128.5 (CAr), 127.8 (CAr), 127.0 (CAr), and 75.2 (CN) ppm .

  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) typically shows [M+Na⁺+MeOH] at m/z 549.9611 (calculated 549.9624) .

  • Infrared Spectroscopy: FTIR spectrum shows characteristic absorption bands at 3056 cm⁻¹ (C-H stretching) and 1716 cm⁻¹ (C=O stretching) .

Chemical Reactivity

Reactions with Thiols

The most significant aspect of N-Trityl-2,3-dibromomaleimide's reactivity is its selective reaction with thiol groups. This property makes it particularly valuable for protein modification.

Mechanism

The reaction with thiols follows a Michael addition mechanism where the thiol nucleophile attacks the maleimide double bond, resulting in the displacement of a bromine atom. This creates a thiomaleimide intermediate that can undergo further reactions .

Selectivity

Studies have demonstrated remarkable selectivity for cysteine residues in proteins. For example, when the SH2 domain of the Grb2 adaptor protein (with a single cysteine residue) was treated with bromomaleimide derivatives, complete and selective modification of the cysteine was observed, with no reaction at lysine residues despite their presence in significant numbers .

Reversibility

A particularly valuable feature of N-Trityl-2,3-dibromomaleimide modifications is their reversibility under certain conditions:

Table 2: Reversibility of Maleimide-Thiol Adducts

Reducing AgentConditionsResultEfficiency
TCEP100 equivalents, pH 8 bufferRegeneration of free thiol85% conversion
Glutathione100 equivalents, pH 8 bufferRegeneration of free thiolComplete cleavage at 1 mM
2-MercaptoethanolExcess, pH 8 bufferCleavage of adductHigh efficiency

Data compiled from research findings

Comparative Reactivity

When compared with other protein-modifying reagents, N-Trityl-2,3-dibromomaleimide and related compounds show superior reactivity profiles:

  • Reaction rate order: N-methylbromomaleimide ≈ N-ethylmaleimide > dibromomaleimide ≫ iodoacetamide

  • This increased reactivity allows for faster and more efficient protein modification under milder conditions

Applications in Bioconjugation

Protein Modification

N-Trityl-2,3-dibromomaleimide has found significant applications in selective protein modification, particularly for cysteine-containing proteins .

Single Cysteine Modification

Research has demonstrated that treating proteins containing a single cysteine residue with N-Trityl-2,3-dibromomaleimide derivatives results in complete conversion to the conjugate. This modification is highly selective for the cysteine residue, as demonstrated by the lack of reaction with Ellman's reagent after modification .

Protein-Protein Conjugation

The ability of maleimide adducts to undergo a second thiol conjugate addition enables the creation of protein-protein conjugates. For example, treatment of a protein-maleimide adduct with glutathione led to the formation of a protein-peptide conjugate with 95% conversion efficiency .

Peptide Modification

N-Trityl-2,3-dibromomaleimide has been utilized in the modification of peptides, particularly those containing disulfide bonds.

Disulfide Bridging

The compound can serve as an alternative reagent for the selective modification of disulfide bonds without introducing an additional asymmetric carbon. This process creates a two-carbon bridge between cysteine residues, maintaining the structural integrity conferred by the original disulfide bond .

Case Studies

Tertiapin Q Modification:
Researchers have successfully modified tertiapin Q, a neurotoxin from honey bee venom containing two disulfide bonds in close proximity. Both singly and doubly bridged variants of the peptide were synthesized and isolated, demonstrating the versatility of the approach .

Octreotide Modification:
Octreotide, a stabilized analog of the hormone somatostatin with a single disulfide bond, was modified with high efficiency. The biological activity of the modified peptide was preserved, with nanomolar activity observed in whole-cell patch clamp experiments on cells expressing somatostatin receptor (SSTR) subtype 2 .

Development of Diagnostic Agents

The modification of peptides with N-Trityl-2,3-dibromomaleimide derivatives has led to the development of novel diagnostic agents. For example, a candidate for the next generation of diagnostics for SSTR-positive tumors was developed using this chemistry .

ApplicationMechanismAdvantage
Pro-drug systemsCleavage in high glutathione environmentsReduced systemic toxicity
Tumor-targeted therapyRelease in reducing tumor microenvironmentEnhanced therapeutic index
Peptide stabilizationDisulfide bridge replacementImproved pharmacokinetics
Trackable therapeuticsIncorporation of fluorescent propertiesMonitoring drug distribution

Related Compounds and Structure-Activity Relationships

Comparison with Similar Compounds

Several compounds share structural features with N-Trityl-2,3-dibromomaleimide, each with distinct properties and applications:

Table 4: Structural Comparison with Related Compounds

CompoundStructure FeaturesUnique Aspects
2,3-DibromomaleimideMaleimide core with two brominesLacks the trityl group; more reactive due to absence of steric hindrance
N-Benzyl-2,3-dibromomaleimideMaleimide with bromines and benzyl groupIntermediate steric hindrance; different solubility profile
N-MethylbromomaleimideMaleimide with one bromine and methyl on NHigher reactivity; less selective
N-EthylmaleimideMaleimide with ethyl on N, no brominesDifferent reaction mechanism; irreversible modifications

Structure-Activity Considerations

The structure of N-Trityl-2,3-dibromomaleimide confers several important properties that influence its activity:

  • The trityl group enhances stability and solubility in organic solvents

  • The bromine atoms provide electrophilic sites for nucleophilic attack

  • The maleimide core enables selective reactions with thiols

  • The combination of these features allows for controlled, reversible modifications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator